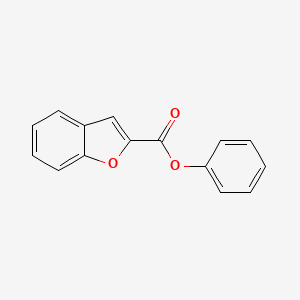

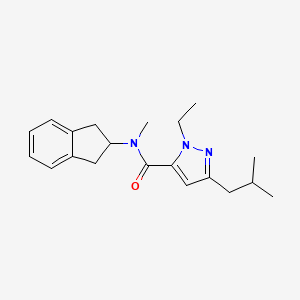

![molecular formula C9H16N4O2 B5672665 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)

2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions that lead to the formation of its distinct bicyclic structure. Piacenza et al. (1997) discuss the synthesis and characterization of similar compounds, emphasizing the conditions and methodologies conducive to obtaining high purity and yield. The process typically involves cyclocondensation reactions, with precise control over reaction conditions being crucial for success (Piacenza et al., 1997).

Molecular Structure Analysis

The molecular structure of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione" features a bicyclic skeleton with tetramethyl and tetraaza substituents. This arrangement results in a compound with significant conformational stability and distinctive electronic properties. Studies by Piacenza et al. (1997) provide insights into the conformational aspects of these compounds, revealing how the cyclic urea moieties and bridgehead atoms form planes that dictate the molecule's overall geometry and reactivity (Piacenza et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione" is influenced by its functional groups and molecular structure. It participates in various chemical reactions, including cycloadditions, substitutions, and eliminations, showcasing its versatility in synthetic chemistry. For instance, the compound's ability to undergo specific transformations under controlled conditions has been explored for the synthesis of derivatives with potential application in material science and catalysis (Sikder et al., 2001).

Physical Properties Analysis

The physical properties of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione," such as melting point, solubility, and thermal stability, are crucial for its handling and application in various domains. These characteristics are determined by the compound's molecular structure, particularly the arrangement of its functional groups and overall molecular geometry. The stability and solubility parameters indicate its suitability for use in specific chemical reactions and processes (Sikder et al., 2001).

Applications De Recherche Scientifique

Structural Characteristics and Synthesis Methods

Structural Description : The compounds 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione and its acetyl derivative present similar conformations with cyclic urea moieties and bridgehead atoms forming planes at a dihedral angle of approximately 110°. The CO of each acetyl group is anti to the CO of the cyclic urea it is attached to (Piacenza et al., 1997).

Synthesis and Thermal Behavior : The compound, 2,4,6,8 Tetranitro 2,4,6,8 tetraazabicyclo[3.3.1]nonane-3,7-dione (TNPDU), was synthesized from propane diurea by nitration with an 85% yield. Its molecular structure was determined by elemental analysis, IR and H-NMR spectroscopy. The thermal and explosion delay behavior of TNPDU and its mixtures with high explosives were also reported (Sikder et al., 2001).

Chemistry of Bicyclic Bisureas : The chemistry of 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-diones involves the condensation of N,N'-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives. The study established the most favorable conditions for this process (Eres'ko et al., 1979).

Molecular Interactions and Synthesis Using "Green" Catalyst

Iodination of Aromatic Compounds : 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione acts as a mild and convenient reagent for the iodination of aromatic compounds like benzene, alkylbenzenes, polycyclic hydrocarbons, aromatic amines, and phenol ethers under mild conditions in organic solvents (Chaikovski et al., 2001).

"Green" Synthesis Method : A novel method was developed for the synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione using etidronic acid as a "green" catalyst. This method yielded 62% and proposed a plausible stepwise mechanism, confirmed by NMR data and studying model processes (Panshina et al., 2020).

Solvation and Structural Studies

Solvation Characteristics : The enthalpies of solution of tetramethyl-bis-urea (Mebicarum) in various amides and acetone were measured, revealing that the solvent proton-donor ability and existing steric hindrances play a key role in the solvation of tetramethyl-bis-urea (Ivanov et al., 2007).

Structural Analysis of Derivatives : X-ray diffraction studies were conducted on 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione (glycoluril) and its derivatives, analyzing the geometrical characteristics of molecules depending on the type of substituent and the formation of hydrogen bonds in crystals (Panshina et al., 2020).

Application in Molecular Synthesis

- Cucurbituril Analogues Synthesis : Two new cucurbituril members were synthesized by condensation of propanediurea with formaldehyde, exhibiting excellent thermal stability. Their structures were confirmed through various spectroscopic methods (Wang et al., 2018).

Propriétés

IUPAC Name |

2,4,6,8-tetramethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-10-6-5-7(12(3)8(10)14)13(4)9(15)11(6)2/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDWJVAGVXCJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(N(C1=O)C)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(2-methoxyethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5672582.png)

![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)

![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)

![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)